N-(Propan-2-yl)-1H-indol-2-amine N-(Propan-2-yl)-1H-indol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17844028
InChI: InChI=1S/C11H14N2/c1-8(2)12-11-7-9-5-3-4-6-10(9)13-11/h3-8,12-13H,1-2H3
SMILES:
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

N-(Propan-2-yl)-1H-indol-2-amine

CAS No.:

Cat. No.: VC17844028

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

N-(Propan-2-yl)-1H-indol-2-amine -

Specification

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name N-propan-2-yl-1H-indol-2-amine
Standard InChI InChI=1S/C11H14N2/c1-8(2)12-11-7-9-5-3-4-6-10(9)13-11/h3-8,12-13H,1-2H3
Standard InChI Key YHAOSCLUVLIBRH-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=CC2=CC=CC=C2N1

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(Propan-2-yl)-1H-indol-2-amine consists of a bicyclic indole core fused to a benzene and pyrrole ring, with an isopropylamine group (-NH-CH(CH3)2) attached to the indole’s second position. The molecular formula is C11H14N2, yielding a molecular weight of 174.24 g/mol . The indole scaffold’s planar aromatic system and the isopropyl group’s steric bulk influence its solubility, reactivity, and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
IUPAC NameN-(Propan-2-yl)-1H-indol-2-amine
Boiling PointNot reported
Melting PointNot reported
SolubilityLow in water; moderate in organic solvents

The compound’s hydrochloride salt form, commonly used to enhance stability, would exhibit increased solubility in polar solvents .

Synthesis and Derivatization

Synthetic Routes

While detailed synthetic protocols for N-(Propan-2-yl)-1H-indol-2-amine are scarce in accessible literature, analogous indole alkylation strategies provide a plausible pathway. A proposed method involves:

  • Alkylation of Indole-2-amine: Reacting indole-2-amine with isopropyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).

  • Purification: Isolation via column chromatography or recrystallization to obtain the pure amine .

This approach mirrors methods used for structurally similar compounds, such as 1-(5-methoxy-1H-indol-2-yl)propan-2-amine, where alkylation at the indole’s second position is achieved under mild conditions .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Key Indole Derivatives

CompoundSubstituent PositionFunctional GroupsBiological Activity
N-(Propan-2-yl)-1H-indol-2-amineC2-NH-CH(CH3)2Putative serotonin modulation
1-(5-Methoxy-1H-indol-2-yl)propan-2-amineC2, C5-OCH3, -NH-CH(CH3)2Serotonin receptor binding
TryptamineC3-NH2Neurotransmitter precursor

The C2 substitution in N-(Propan-2-yl)-1H-indol-2-amine distinguishes it from endogenous tryptamine (C3-substituted), potentially altering receptor selectivity and metabolic stability .

Challenges and Future Research Directions

Despite its promising scaffold, N-(Propan-2-yl)-1H-indol-2-amine remains understudied. Key research priorities include:

  • Synthetic Optimization: Developing high-yield, scalable synthesis methods.

  • Pharmacological Profiling: Screening for receptor affinity, selectivity, and off-target effects.

  • ADMET Studies: Assessing absorption, distribution, metabolism, excretion, and toxicity.

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